3-(6-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
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Overview
Description
3-(6-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multiple steps, starting with the formation of the isoindolone core. One common approach is the condensation of an appropriate aniline derivative with a diketone under acidic conditions to form the isoindolone ring. Subsequent methoxylation and cyclization steps are then employed to introduce the methoxy group and form the piperidinedione moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds.
Biology: In biological research, 3-(6-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has shown potential as a lead compound for drug discovery. Its derivatives can be screened for various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound and its derivatives are being investigated for their therapeutic potential. They may be used in the development of new drugs for treating diseases such as cancer, infections, and inflammatory conditions.
Industry: In industry, this compound can be utilized in the production of advanced materials, agrochemicals, and other specialized chemicals.
Mechanism of Action
The mechanism by which 3-(6-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Lenalidomide: A closely related compound with similar structural features and therapeutic applications.
Thalidomide: Another isoindolone derivative with historical significance in medicine.
Pomalidomide: A derivative used in the treatment of multiple myeloma.
Uniqueness: 3-(6-methoxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is unique in its specific substitution pattern and methoxy group, which can influence its biological activity and pharmacokinetic properties
Properties
CAS No. |
2438236-78-1 |
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Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.3 |
Purity |
98 |
Origin of Product |
United States |
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